molecular formula C13H19NO B2770374 N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide CAS No. 2305236-11-5

N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide

Cat. No. B2770374
CAS RN: 2305236-11-5
M. Wt: 205.301
InChI Key: KLBGTMFHELHXIL-JKIOLJMWSA-N
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Description

N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide, also known as DMHP, is a synthetic compound that belongs to the class of cyclohexanone derivatives. DMHP has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism Of Action

N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide exerts its pharmacological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide enhances the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and resulting in its anxiolytic, analgesic, and anesthetic effects.
Biochemical and Physiological Effects:
N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including anxiolytic, analgesic, anesthetic, and anticonvulsant effects. N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide has also been shown to have muscle relaxant effects, making it a potential candidate for use in surgery. In addition, N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One of the advantages of N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide is its potent pharmacological effects, which make it a useful tool for studying the GABA-A receptor and its role in various physiological processes. However, one of the limitations of N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide. One area of research is the development of more efficient synthesis methods for N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide, which could increase its availability for research purposes. Another area of research is the development of more soluble analogs of N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide, which could improve its in vivo efficacy. Additionally, further research is needed to fully understand the long-term effects of N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide and its potential as a therapeutic agent in various fields of medicine.

Synthesis Methods

N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide can be synthesized through a multi-step process, starting with the reaction between 2-methylcyclohexanone and ethylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with acrylonitrile to obtain the intermediate product, which is further reacted with hydrochloric acid to yield N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide. The overall yield of this process is around 30%.

Scientific Research Applications

N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide has been studied for its potential therapeutic applications in various fields of medicine, including pain management, anesthesia, and cancer treatment. In pain management, N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide has been shown to exhibit potent analgesic effects in animal models. N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide has also been studied as an anesthetic agent, with promising results in terms of its effectiveness and safety. In cancer treatment, N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for chemotherapy.

properties

IUPAC Name

N-[(1R,5R)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-12(15)14-11-7-9-6-10(8(11)2)13(9,3)4/h5,9-11H,1-2,6-7H2,3-4H3,(H,14,15)/t9-,10+,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBGTMFHELHXIL-JKIOLJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(C2)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=C)C(C2)NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide

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